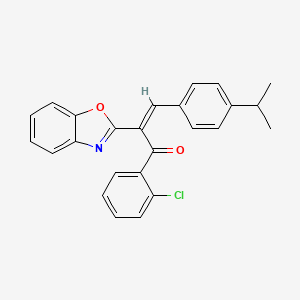![molecular formula C18H23N3OS B11965153 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B11965153.png)
2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-MESITYL-2(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLTHIO)ETHANONE is a complex organic compound with the molecular formula C18H23N3OS and a molecular weight of 329.468.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-MESITYL-2(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLTHIO)ETHANONE typically involves the reaction of mesityl derivatives with triazoloazepine intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of Lewis acids or N-heterocyclic carbene catalysts can be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound more efficiently.
Chemical Reactions Analysis
Types of Reactions
1-MESITYL-2(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLTHIO)ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids, N-heterocyclic carbene catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-MESITYL-2(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLTHIO)ETHANONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-MESITYL-2(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLTHIO)ETHANONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHOXYPHENYL)-2-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLSULFANYL)ETHANONE
- N-(4-METHOXYPHENYL)-2-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLSULFANYL)ACETAMIDE
- 1-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLTHIO)ACETONE
Uniqueness
1-MESITYL-2(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(1,5-A)AZEPIN-2-YLTHIO)ETHANONE is unique due to its mesityl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H23N3OS |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C18H23N3OS/c1-12-9-13(2)17(14(3)10-12)15(22)11-23-18-19-16-7-5-4-6-8-21(16)20-18/h9-10H,4-8,11H2,1-3H3 |
InChI Key |
CQGXTIVBTHYLOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN3CCCCCC3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


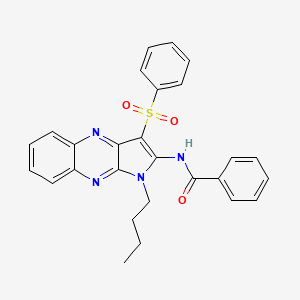
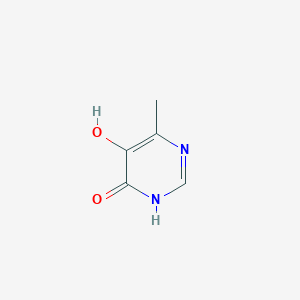
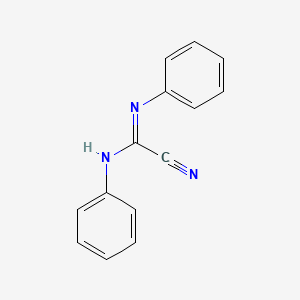
![(3Z)-1-benzyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11965101.png)
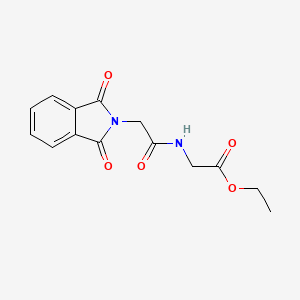
![2-Butanone, 4-[(2-chloroethyl)sulfonyl]-](/img/structure/B11965116.png)

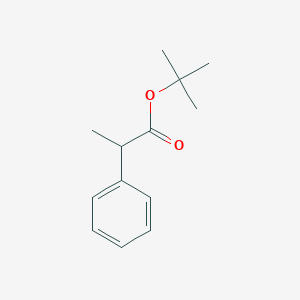
![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965128.png)
![7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B11965129.png)
![Bicyclo[10.2.2]hexadeca-1(14),12,15-triene](/img/structure/B11965131.png)

